molecular formula C6H14N2 B2981430 1-(aminomethyl)-N-methylcyclobutan-1-amine CAS No. 1478477-10-9

1-(aminomethyl)-N-methylcyclobutan-1-amine

Cat. No.: B2981430
CAS No.: 1478477-10-9
M. Wt: 114.192
InChI Key: QQNQTARUSRGFQV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-methylcyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with an aminomethyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-N-methylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methylamine, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. Another method involves the cyclization of a suitable precursor, such as N-methyl-1,4-diaminobutane, under acidic conditions to form the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

1-(Aminomethyl)-N-methylcyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(Aminomethyl)-N-methylcyclobutan-1-amine can be compared with other similar compounds, such as:

    Cyclobutylamine: Similar structure but lacks the N-methyl group.

    N-Methylcyclobutylamine: Similar structure but lacks the aminomethyl group.

    Cyclobutanone: Precursor in the synthesis of this compound.

Uniqueness: The presence of both the aminomethyl and N-methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other cyclobutane derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-(aminomethyl)-N-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-6(5-7)3-2-4-6/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQTARUSRGFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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